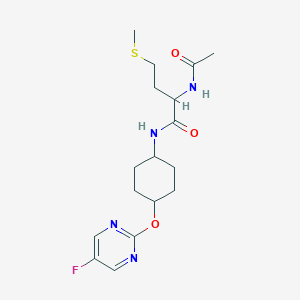![molecular formula C22H24ClN3O3S B2814725 N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 449789-02-0](/img/structure/B2814725.png)
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of the compound is C19H18ClN3O4 . The molecular weight is 387.82 g/mol . The structure of the compound includes a pyrazole ring bound to a phenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 387.82 g/mol . Unfortunately, specific physical and chemical properties such as melting point, solubility, and stability were not found in the retrieved data.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a compound whose related derivatives have been explored for their potential antimicrobial properties. One study involved the synthesis of adamantane derivatives, including N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines, which exhibited marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis. This research indicates the potential utility of adamantane-1-carboxamide derivatives in developing new antimicrobial agents (Eisa, Tantawy, & El-kerdawy, 1990).
Catalytic Synthesis and Chemical Characterization
Another area of research involves the catalytic synthesis of N-Aryladamantane-1-carboxamides, highlighting a methodological development in the chemical synthesis of adamantane derivatives. This research showcases the successful synthesis of these compounds in good yields through a reaction involving adamantane-1-carboxylic acid and aromatic amines, facilitated by phosphorus trichloride, dimethylaminopyridine, and triethylamine. Such advancements in synthetic methodologies expand the toolkit for creating adamantane-based compounds with potential applications in various fields, including pharmaceuticals and materials science (Shishkin et al., 2020).
Molecular Modeling and SAR Study
Research into pyrazolo[5,1-f][1,6]naphthyridine-carboxamide derivatives, structurally related to the compound of interest, has been conducted to evaluate their affinity at CB1 and CB2 receptors. This includes the synthesis and evaluation of derivatives with modifications at the carboxamide moiety, aiming to explore their potential as CB2 receptor antagonists/inverse agonists. Such studies are crucial for understanding the pharmacological activities of these compounds, potentially leading to new therapeutic agents (Dore et al., 2016).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and molecular interactions of related pyrazole derivatives have been characterized, providing insights into their structural features and potential interactions in biological systems. This research contributes to the broader understanding of how such compounds may interact with biological targets, aiding in the design of more effective and selective agents (Kumara et al., 2017).
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c23-16-2-1-3-17(7-16)26-20(18-11-30(28,29)12-19(18)25-26)24-21(27)22-8-13-4-14(9-22)6-15(5-13)10-22/h1-3,7,13-15H,4-6,8-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDZLVJZBRIHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)(=O)CC5=NN4C6=CC(=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2814642.png)
![methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2814643.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone](/img/structure/B2814644.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2814646.png)
![Cyclopropyl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2814647.png)

![2-(1H-indol-3-yl)-1-[2-(4-nitrophenyl)ethenesulfonyl]-1,2-dihydroquinoline](/img/structure/B2814650.png)
![N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2814652.png)





![2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2814663.png)